Difluoromethyldimethylamine

Descripción

The exact mass of the compound Difluoromethyldimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Difluoromethyldimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Difluoromethyldimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

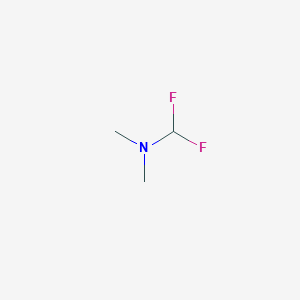

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-difluoro-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c1-6(2)3(4)5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULPCFLUVFWKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374270 | |

| Record name | Difluoromethyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683-81-8 | |

| Record name | Difluoromethyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 683-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Difluoromethyldimethylamine: A Technical Guide for Advanced Research

Abstract

Difluoromethyldimethylamine, with the chemical structure (CH₃)₂NCHF₂, is a fluorinated amine of significant interest in the fields of medicinal chemistry and drug development. The incorporation of a difluoromethyl (CHF₂) group onto a nitrogen atom imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics. This technical guide provides a comprehensive overview of the known properties, synthesis strategies, reactivity, and spectroscopic characteristics of Difluoromethyldimethylamine. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound and the broader class of N-CHF₂ molecules in their work. While extensive experimental data for this specific small molecule is limited in public literature, this guide synthesizes available information and provides expert-driven theoretical analysis to serve as a foundational resource.

Introduction: The Significance of the N-CHF₂ Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over 25% of approved drugs containing at least one fluorine atom.[1] The difluoromethyl (CHF₂) group, in particular, has garnered substantial attention as a versatile bioisostere. It is recognized as a lipophilic hydrogen bond donor, capable of mimicking the function of hydroxyl (OH) or thiol (SH) groups while potentially enhancing metabolic stability and membrane permeability.[2][3][4]

Attaching the CHF₂ group directly to a nitrogen atom, as seen in Difluoromethyldimethylamine, modulates the electronic properties of the amine. This modification can influence basicity, binding affinities, and pharmacokinetic profiles of parent molecules. As the simplest tertiary amine bearing this functional group, Difluoromethyldimethylamine serves as a fundamental model for understanding the intrinsic properties of the N-CHF₂ moiety, a building block of increasing importance in the synthesis of complex functional molecules.[1][5]

Physicochemical Properties

Comprehensive experimental data for Difluoromethyldimethylamine is not widely published. However, key identifiers and some physical constants have been reported by chemical suppliers. This section summarizes the available data.

| Property | Value | Source(s) |

| CAS Number | 683-81-8 | [6][7][8][9][10] |

| Molecular Formula | C₃H₇F₂N | [7][8][9] |

| Molecular Weight | 95.09 g/mol | [7][8][9] |

| SMILES | CN(C)C(F)F | [6] |

| Boiling Point | 49-51 °C | [10] |

| Refractive Index | 1.3315 | [10] |

| Density | Not Available | [6] |

| Melting Point | Not Available | [6] |

Synthesis Methodologies for N-CHF₂ Compounds

Caption: General synthetic pathways to N-CHF₂ compounds.

Key Experimental Approaches:

-

Desulfurization-Fluorination of Thioformamides : A robust and recently developed method involves the conversion of thioformamides to N-CHF₂ compounds. This strategy relies on the initial synthesis of N-CHF₂ carbamoyl fluorides from thioformamides, which can then be derivatized.[1][5][11]

-

Step 1 (One-Pot Synthesis of Carbamoyl Fluoride): A monosubstituted thioformamide is reacted with a desulfurization-fluorination agent (e.g., a combination of AgOCF₃ and AgF) in a suitable solvent like acetonitrile at elevated temperatures (e.g., 50 °C).[5] This process couples desulfurization-fluorination with carbonylation.

-

Step 2 (Derivatization): The resulting N-CHF₂ carbamoyl fluoride serves as a versatile building block that can be converted to various N-CHF₂ carbonyl compounds.[11] While not directly demonstrated for a simple amine like Difluoromethyldimethylamine, this pathway represents a state-of-the-art approach.

-

-

Direct Difluoromethylation with Difluorocarbene : The reaction of amines with difluorocarbene (:CF₂), often generated in situ, is a potential route. However, this method can suffer from a lack of selectivity, particularly with amides where O-difluoromethylation can be a competing side reaction. For a simple, highly nucleophilic amine like dimethylamine, controlling the reaction to achieve clean mono-N-difluoromethylation could be challenging.[1]

-

Radical Difluoromethylation : The use of reagents that generate a difluoromethyl radical (•CF₂H) offers another pathway. Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS) have been successfully used for the direct C-H difluoromethylation of heteroarenes.[3] Adapting such radical-based methods for the N-difluoromethylation of amines is an area of active research.

Spectroscopic Analysis (Theoretical)

Experimental spectroscopic data for Difluoromethyldimethylamine is not publicly available. This section provides a theoretical prediction of the expected spectral characteristics based on its structure, which can serve as a guide for characterization.

| Technique | Expected Features | Rationale |

| ¹H NMR | Signal 1: A triplet (t).Signal 2: A singlet (s).Integration Ratio: 1:6 | The single proton on the difluoromethyl carbon (CHF₂) will be split into a triplet by the two adjacent fluorine atoms (n+1 rule for I=1/2 nuclei). The six protons of the two equivalent methyl groups ((CH₃)₂) will appear as a single, unsplit signal. |

| ¹³C NMR | Signal 1: A triplet (t).Signal 2: A singlet (s) or closely spaced multiplet. | The difluoromethyl carbon (CHF₂) will be split into a triplet by the two directly attached fluorine atoms. The two equivalent methyl carbons ((CH₃)₂) will appear as a single resonance, which may show minor long-range coupling to the fluorine atoms. |

| ¹⁹F NMR | Signal 1: A doublet (d). | The two equivalent fluorine atoms will be split into a doublet by the single proton on the same carbon (CHF₂). The chemical shift is expected in the range typical for fluoroalkanes. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 95.Key Fragments: Peaks corresponding to the loss of F (m/z = 76), loss of CHF₂ (m/z = 44, dimethylamino cation), and the CHF₂ cation (m/z = 51). | Electron ionization would likely lead to the observation of the molecular ion and characteristic fragmentation patterns resulting from the cleavage of C-F and C-N bonds. |

| IR Spectroscopy | ~2950-2800 cm⁻¹: C-H stretching (from methyl and CHF₂).~1470-1450 cm⁻¹: C-H bending (methyl).~1100-1000 cm⁻¹: Strong C-F stretching vibrations.~1250-1020 cm⁻¹: C-N stretching. | The spectrum will be dominated by strong carbon-fluorine bond absorptions, in addition to the standard C-H and C-N vibrations expected for a dimethylamine derivative. |

Reactivity and Applications in Drug Development

The primary value of Difluoromethyldimethylamine in a research context lies in its representation of the N-CHF₂ functional group. The reactivity and application of this moiety are of high interest.

Chemical Stability and Reactivity

The N-CHF₂ motif has been shown to be remarkably robust and compatible with a wide range of synthetic transformations.[1] This stability allows for the introduction of the N-CHF₂ group early in a synthetic sequence, with the group remaining intact through subsequent reaction steps. For instance, N-CHF₂ decorated alkynamides have been shown to be compatible with:

-

Redox isomerization reactions.[1]

-

Gold-catalyzed cyclizations.[1]

-

Oxidative conditions (e.g., using m-CPBA).[1]

-

Reductive conditions (e.g., H₂, Pd/C).[1]

This broad compatibility makes the N-CHF₂ group a reliable component in the design of complex molecules.

Role in Drug Design

The difluoromethyl group is a powerful tool for molecular editing in drug discovery. Its properties can be leveraged to fine-tune the characteristics of a lead compound.

Caption: Impact of the CHF₂ group in drug development.

-

Bioisosterism: The CHF₂ group serves as a valuable bioisostere for hydroxyl (OH) and thiol (SH) groups.[2] This allows chemists to replace these often metabolically labile groups with a more stable alternative while preserving key hydrogen bonding interactions with biological targets.

-

Lipophilicity and Permeability: As a lipophilic group, the introduction of a CHF₂ moiety can increase the overall lipophilicity of a molecule, which can lead to improved absorption and better penetration across biological membranes.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable methyl or methylene group with a CHF₂ group can significantly prolong the half-life of a drug.

Safety and Handling

Hazard Statement: Difluoromethyldimethylamine (CAS 683-81-8) is classified as a Dangerous Good for transport .[7] This classification indicates that it possesses significant hazards.

A comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound could not be located during the preparation of this guide. Due to the potential for high reactivity, toxicity, and the hazards associated with organofluorine compounds, extreme caution is advised.

General Precautions (Mandatory):

-

Obtain a Supplier SDS: Always obtain and thoroughly review the Safety Data Sheet provided by the supplier before handling this compound.

-

Use in a Ventilated Area: All handling should be conducted in a properly functioning chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Inhalation and Contact: Take all necessary precautions to avoid inhaling vapors or allowing the liquid to come into contact with skin or eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials.

Conclusion

Difluoromethyldimethylamine is a foundational molecule for understanding the properties of the increasingly important N-CHF₂ functional group. While specific experimental data on this small amine is sparse, the broader context of N-difluoromethylation chemistry and the well-documented impact of the CHF₂ group in drug design highlight its significance. The stability of the N-CHF₂ moiety, combined with its ability to act as a lipophilic hydrogen bond donor, makes it a powerful tool for medicinal chemists. As synthetic methodologies for N-difluoromethylation continue to advance, the utility of building blocks like Difluoromethyldimethylamine and their derivatives is poised to grow, offering new avenues for the creation of safer and more effective pharmaceuticals. Researchers are strongly advised to exercise extreme caution and consult supplier-specific safety data before working with this compound.

References

-

ChemSynthesis. difluoro-N,N-dimethylmethanamine - 683-81-8, C3H7F2N, density, melting point, boiling point, structural formula, synthesis. [Online] Available at: [Link]

-

Scribd. List of Fluorine Compounds. [Online] Available at: [Link]

- Fluorochem. Catalog entry for 3(5)-Difluoromethyl-5(3)-(4-methoxyphenyl)pyrazole.

-

Hangzhou Fluoro Pharmaceutical Co., Ltd. 683-81-8 | Difluormethyldimethylamin. [Online] Available at: [Link]

-

Schoenebeck, F., et al. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Online] Available at: [Link]

-

PubChem. Methanamine, N,N-bis(trifluoromethoxysulfinyl)-. [Online] Available at: [Link]

-

Hu, J., et al. Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Online] Available at: [Link]

-

Baran, P. S., et al. A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Online] Available at: [Link]

-

Schoenebeck, F., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society, 146(2), 1276–1281. [Online] Available at: [Link]

-

ResearchGate. Synthesis of N‐difluoromethylene amines via trifluoromethyl defluorinative amination. [Online] Available at: [Link]

-

U.S. Patent Application for 1,1,1,3,3-PENTAFLUOROBUTANE. [Online] Available at: [Link]

-

ChemBK. 683-81-8 二氟甲基二甲基胺cas号683-81-8分子式、结构式、MSDS. [Online] Available at: [Link]

-

Schoenebeck, F., et al. Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides. Angewandte Chemie International Edition. [Online] Available at: [Link]

-

PubChem. Bis(trifluoromethyl)amineanion. [Online] Available at: [Link]

-

Liu, P., et al. Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society. [Online] Available at: [Link]

Sources

- 1. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 683-81-8 | Difluormethyldimethylamin - Hangzhou Fluoro Pharmaceutical Co., Ltd. [fluoropharm.com]

- 10. fluorine1.ru [fluorine1.ru]

- 11. Synthesis of N-Difluoromethyl Carbonyl Compounds from N-Difluoromethylcarbamoyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of (Difluoromethyl)dimethylamine

Introduction: The Rising Prominence of the Difluoromethyl Group in Modern Chemistry

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design. The judicious introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including its metabolic stability, membrane permeability, binding affinity, and pKa.[1] Among the array of fluorinated motifs, the difluoromethyl group (–CF₂H) occupies a unique and privileged position.[2]

The –CF₂H group is often considered a lipophilic bioisostere of hydroxyl (–OH) or thiol (–SH) groups.[2] This is due to its similar size and ability to act as a hydrogen bond donor, which can lead to enhanced binding interactions with biological targets.[2] Furthermore, replacing a metabolically labile site with a robust difluoromethyl group can significantly improve a drug candidate's pharmacokinetic profile.[3] These advantageous properties have fueled a surge in demand for efficient chemical tools and building blocks that enable the facile introduction of the –CF₂H moiety.[4]

(Difluoromethyl)dimethylamine, (CH₃)₂NCH₂F, stands out as a potentially valuable reagent in this context. As a compact and readily accessible source of the difluoromethylamino fragment, it holds promise for the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the synthesis, purification, handling, and detailed characterization of (difluoromethyl)dimethylamine, offering researchers and drug development professionals a practical resource for harnessing its synthetic potential.

Part 1: Synthesis of (Difluoromethyl)dimethylamine

The synthesis of (difluoromethyl)dimethylamine is not widely documented in recent literature, suggesting that its preparation often relies on established, classical methods. The most direct and conceptually simple approach involves the nucleophilic substitution of a suitable difluoromethyl precursor with dimethylamine.

Primary Synthetic Route: Nucleophilic Alkylation with Chlorodifluoromethane

A historically significant and mechanistically straightforward route to (difluoromethyl)dimethylamine is the reaction of dimethylamine with chlorodifluoromethane (CHClF₂), also known as R-22 or Freon 22.

Reaction Scheme: (CH₃)₂NH + CHClF₂ → (CH₃)₂NCF₂H + HCl

This reaction proceeds via a standard Sₙ2 mechanism where dimethylamine acts as the nucleophile, displacing the chloride from chlorodifluoromethane. Due to the gaseous nature of both dimethylamine (b.p. 7 °C) and chlorodifluoromethane (b.p. -40.8 °C), this reaction is typically conducted under pressure in a sealed autoclave to maintain the reactants in the liquid phase and achieve a reasonable reaction rate.[5][6] An excess of dimethylamine is often used to act as both the nucleophile and a scavenger for the hydrogen chloride byproduct, forming dimethylamine hydrochloride.[4]

Alternative Synthetic Strategy: Reaction with Difluorocarbene

A more modern, albeit less direct, approach could involve the trapping of difluorocarbene (:CF₂) by dimethylamine. Difluorocarbene can be generated from various precursors, such as the thermal decomposition of sodium chlorodifluoroacetate or the reaction of difluoromethyltriflate (HCF₂OTf) with a base.[1]

Reaction Scheme: HCF₂OTf + Base → [:CF₂] + H-Base⁺ + OTf⁻ (CH₃)₂NH + [:CF₂] → (CH₃)₂N-CHF₂

This method avoids the use of ozone-depleting chlorodifluoromethane. The reaction of the amine with the highly electrophilic difluorocarbene is typically very fast.[1] However, controlling the reaction to prevent over-alkylation or other side reactions can be challenging.

Part 2: Purification and Safe Handling

(Difluoromethyl)dimethylamine is expected to be a volatile and flammable liquid with a pungent, amine-like odor. Proper purification and handling procedures are critical for safety and to ensure the integrity of the compound.

Purification Protocol

The primary method for purifying crude (difluoromethyl)dimethylamine is fractional distillation.

Step-by-Step Protocol:

-

Neutralization: After the reaction, the mixture will likely contain dimethylamine hydrochloride. This can be neutralized by adding a strong base, such as aqueous sodium hydroxide or potassium hydroxide, until the solution is basic. This step should be performed in an ice bath to manage the heat of neutralization.

-

Extraction: The free amine product can then be extracted into a low-boiling organic solvent, such as diethyl ether.[7] The organic layers are combined.

-

Drying: The combined organic extracts should be dried over an anhydrous drying agent like anhydrous sodium sulfate or potassium carbonate.

-

Filtration and Solvent Removal: The drying agent is removed by filtration, and the bulk of the extraction solvent is carefully removed using a rotary evaporator with minimal heat.

-

Fractional Distillation: The remaining crude product is purified by fractional distillation at atmospheric pressure, collecting the fraction corresponding to the boiling point of (difluoromethyl)dimethylamine.

Safe Handling and Storage

Engineering Controls:

-

All manipulations of (difluoromethyl)dimethylamine should be conducted in a well-ventilated chemical fume hood.

-

Reactions under pressure must be performed behind a blast shield in an appropriate pressure-rated vessel.

Personal Protective Equipment (PPE):

-

Gloves: Use neoprene or other appropriate chemically resistant gloves.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

-

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and carbon dioxide.

Part 3: Comprehensive Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized (difluoromethyl)dimethylamine. The following data are predicted based on the analysis of similar difluoromethylated compounds and fundamental spectroscopic principles.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound. The key features will be the distinct signals for the difluoromethyl group in the ¹H and ¹⁹F spectra, and the characteristic couplings between these nuclei.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 6.5 - 7.0 | Triplet (t) | JH-F ≈ 55-60 Hz | N-CH F₂ |

| ~ 2.3 - 2.5 | Singlet (s) | - | N-(CH ₃)₂ | |

| ¹⁹F | ~ -90 to -130 | Doublet (d) | JF-H ≈ 55-60 Hz | N-CHF ₂ |

| ¹³C | ~ 115 - 125 | Triplet (t) | JC-F ≈ 230-240 Hz | N-C HF₂ |

| ~ 40 - 45 | Singlet (s) | - | N-(C H₃)₂ |

-

¹H NMR Analysis: The proton of the difluoromethyl group is expected to appear as a triplet far downfield due to the deshielding effect of the two adjacent fluorine atoms. The signal will be split into a triplet by the two equivalent fluorine atoms. The six protons of the two equivalent methyl groups will appear as a single sharp singlet.

-

¹⁹F NMR Analysis: The two fluorine atoms are chemically equivalent and will appear as a single signal. This signal will be split into a doublet by the single adjacent proton. The ¹⁹F chemical shift is reported relative to a CFCl₃ standard.[2][8]

-

¹³C NMR Analysis: The carbon of the difluoromethyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the methyl groups will appear as a singlet.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Molecular Ion (M⁺): The molecular weight of (difluoromethyl)dimethylamine (C₃H₇F₂N) is 95.05 g/mol . A peak corresponding to this m/z value should be observed, especially under soft ionization conditions like electrospray ionization (ESI) as [M+H]⁺ at m/z 96.06.

-

Key Fragmentation Patterns: Under electron ionization (EI), common fragmentation pathways would include the loss of a hydrogen atom (M-1), a fluorine atom (M-19), or a methyl group (M-15). The base peak is likely to be [M-H]⁺ at m/z 94, similar to the fragmentation of dimethylamine.[9]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

C-H Stretching: Absorptions around 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methyl groups.

-

C-F Stretching: Strong, characteristic absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the C-F stretching vibrations.

-

C-N Stretching: An absorption band in the 1020-1250 cm⁻¹ region for the C-N bond.

References

-

Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. Organic Letters. Available at: [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

1H proton nmr spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

-

Infrared spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

-

Making Dimethylamine: A Chemical Used In Big Pharma. YouTube. Available at: [Link]

-

Dimethylamine as the Key Intermediate Generated in situ from Dimethylformamide (DMF) for the Synthesis of Thioamides. ResearchGate. Available at: [Link]

-

Dimethylamine. NIST WebBook. Available at: [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. ResearchGate. Available at: [Link]

-

Spectroscopic, NBO, DFT, and TD-DFT investigation of 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152). Taylor & Francis Online. Available at: [Link]

-

2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E). Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride. ACS Publications. Available at: [Link]

-

Mass spectrum of dimethylamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

- Process for the preparation of n,n-dimethylamine. Google Patents.

-

Dimethylamine. Wikipedia. Available at: [Link]

-

Dimethylformamide. PubChem. Available at: [Link]

-

Dimethylamine. NIST WebBook. Available at: [Link]

-

1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000087). Human Metabolome Database. Available at: [Link]

-

Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. Available at: [Link]

-

Chlorodifluoromethane. American Chemical Society. Available at: [Link]

-

Derivatization using dimethylamine for tandem mass spectrometric structure analysis of enzymatically and acidically depolymerized methyl cellulose. PubMed. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. Available at: [Link]

-

Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)aldimines. Angewandte Chemie International Edition. Available at: [Link]

-

Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH. Available at: [Link]

-

Complete the chemical reaction that occurs when dimethylamine class 12 chemistry CBSE. Vedantu. Available at: [Link]

Sources

- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. rsc.org [rsc.org]

- 4. Complete the chemical reaction that occurs when dimethylamine class 12 chemistry CBSE [vedantu.com]

- 5. Dimethylamine - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Amino-5-bromopyrimidine: Properties, Synthesis, and Safe Handling

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-bromopyrimidine, a key intermediate in the pharmaceutical industry. It delves into its chemical and physical properties, common synthetic methodologies, and critical safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

A Note on CAS Number Ambiguity: It is important to note that the CAS number 683-81-8 has been associated in some databases with Difluoromethyldimethylamine.[1][2][3][4][5] However, the preponderance of scientific literature and commercial supplier information, particularly in the context of pharmaceutical development, links this CAS number—and more definitively, CAS 7752-82-1—to 2-Amino-5-bromopyrimidine.[6][7] Given its significant role as a building block for advanced therapeutics, this guide will focus exclusively on 2-Amino-5-bromopyrimidine.

Introduction and Core Applications

2-Amino-5-bromopyrimidine is a heterocyclic organic compound that serves as a vital building block in modern medicinal chemistry.[6] Its structure, featuring a pyrimidine ring substituted with both an amino and a bromo group, provides versatile reactive sites for constructing more complex molecular architectures.

The primary and most notable application of 2-Amino-5-bromopyrimidine is its role as a crucial precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6][7] The purity and well-defined properties of this intermediate are paramount, as they directly influence the efficiency, yield, and safety profile of the final active pharmaceutical ingredient (API).[6] Beyond this specific application, its unique structure makes it a valuable compound for broader organic chemistry research and the development of novel therapeutic agents.[7]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-bromopyrimidine is essential for its effective use in synthesis and for ensuring safe handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-Bromo-2-pyrimidinamine | |

| CAS Number | 7752-82-1 (unambiguous); 683-81-8 (ambiguous) | [6] |

| Molecular Formula | C₄H₄BrN₃ | [8] |

| Molecular Weight | 174.00 g/mol | [8] |

| Appearance | White to pale yellow solid/powder | [6][9] |

| Melting Point | 241-243 °C (decomposes) | |

| Purity (Assay) | Typically ≥98.0% | [6] |

| SMILES String | Nc1ncc(Br)cn1 | |

| InChI Key | UHRHPPKWXSNZLR-UHFFFAOYSA-N |

Spectral Data: Spectral analysis is critical for confirming the identity and purity of 2-Amino-5-bromopyrimidine. While specific spectra are proprietary to the analyzing entity, representative techniques used for its characterization include FT-Raman spectroscopy.[8] Researchers should always acquire and interpret their own analytical data (e.g., ¹H NMR, ¹³C NMR, MS, IR) to verify the structure and purity of the material before use.

Synthesis Methodologies

The synthesis of 2-Amino-5-bromopyrimidine is well-documented, with several methods available to researchers. The choice of method often depends on factors such as scale, desired purity, and available starting materials. A common and effective laboratory-scale synthesis involves the bromination of 2-aminopyrimidine.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol is adapted from a widely used method for the bromination of 2-aminopyrimidine.[10] The causality behind using NBS is its ability to provide a source of electrophilic bromine in a more controlled manner than liquid bromine, often leading to higher selectivity and fewer side products. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

-

2-Aminopyrimidine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Deionized Water

-

Ice Bath

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 equivalent) in acetonitrile.

-

Cooling: Place the flask in an ice bath to cool the solution. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Addition of NBS: Slowly add N-Bromosuccinimide (approximately 1.05 equivalents) to the cooled, stirring solution. The reaction should be kept in the dark to prevent radical side reactions involving NBS.

-

Reaction: Allow the mixture to stir overnight at room temperature.

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Workup: Wash the resulting residue with deionized water to remove succinimide and any remaining water-soluble impurities.

-

Isolation: Collect the solid product by suction filtration using a Büchner funnel.

-

Drying: Dry the isolated white to pale yellow solid in vacuo to obtain the final product, 2-Amino-5-bromopyrimidine. A typical yield for this method is reported to be high, around 97%.[10]

A simplified method has also been reported that avoids the use of liquid bromine and acidic solvents.[11] Another approach involves the use of bromine in a halogenated hydrocarbon solvent with an inorganic alkali.[12]

Safety, Handling, and Storage

Due to its chemical nature, 2-Amino-5-bromopyrimidine requires careful handling to ensure personnel safety and maintain its integrity. The following information is a synthesis of standard safety protocols and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification and GHS Classification

While a universally harmonized GHS classification is not available from the search results, related compounds and general chemical principles suggest the following potential hazards. The pictograms below represent a conservative approach to handling this chemical, assuming it is an irritant and potentially harmful.

Caption: Potential GHS pictograms and associated hazard statements for 2-Amino-5-bromopyrimidine.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[13][14]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[14][15]

-

Inhalation: Remove from exposure to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[14][16]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.[13]

Handling and Storage Protocol

Proper handling and storage are crucial to prevent exposure and maintain the quality of the compound. The following workflow outlines the best practices.

Caption: Workflow for the safe handling and storage of 2-Amino-5-bromopyrimidine.

Storage Specifics:

-

Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances.[17][18][19]

-

Containers: Keep containers tightly closed to prevent moisture absorption and contamination.[20]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.

Conclusion

2-Amino-5-bromopyrimidine is a compound of significant interest to the pharmaceutical and organic synthesis communities. Its well-characterized properties and established synthetic routes make it a reliable intermediate for complex molecule construction, most notably in the production of Macitentan. Adherence to rigorous safety and handling protocols is essential for its use. This guide provides a foundational understanding of its properties, synthesis, and safe handling, empowering researchers to utilize this versatile building block effectively and safely in their pursuit of novel scientific discoveries.

References

- The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. (n.d.). Vertex AI Search.

- A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (n.d.). Journal of Chemical Education.

- 2-Amino-5-bromopyrimidine synthesis. (n.d.). ChemicalBook.

- N,N-Dimethylformamide 68-12-2 wiki. (n.d.). Guidechem.

- CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.). Google Patents.

- 2-Amino-5-bromopyrimidine: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- List of Fluorine Compounds. (n.d.). Scribd.

- difluoro-N,N-dimethylmethanamine - 683-81-8, C3H7F2N, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.

- 2-Amino-5-bromopyrimidine 98 7752-82-1. (n.d.). Sigma-Aldrich.

- A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (1985). Journal of Chemical Education.

- Difluoromethyldimethylamine | CAS 683-81-8. (n.d.). Santa Cruz Biotechnology.

- CAS 683-81-8 Difluoromethyl(dimethyl)amine. (n.d.). Alfa Chemistry.

- Difluoromethyldimethylamine. (n.d.). Fluorinated compounds - PRODUCT.

- Safety data sheet. (2022).

- Difluoromethyldimethylamine | CAS 683-81-8. (n.d.). Santa Cruz Biotechnology.

- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. (n.d.). PubChem.

- SAFETY DATA SHEET. (2017). Chem Service.

- Mich. Admin. Code Labor and Economic Opportunity, MIOSHA, General Industry and Construction Safety and Occupational Health Standards, Construction Safety and Health Standard, pt. 8 - HANDLING AND STORAGE OF MATERIALS. (n.d.).

- 1926.250 - General requirements for storage. (n.d.). Occupational Safety and Health Administration.

- Mich. Admin. Code R. 408.40818 - General provisions; storage. (n.d.). Law.Cornell.Edu.

- CS 8 - State of Michigan. (2021).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Difluoromethyldimethylamine - Fluorinated compounds - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google Patents [patents.google.com]

- 13. leap.epa.ie [leap.epa.ie]

- 14. fishersci.com [fishersci.com]

- 15. cdn.chemservice.com [cdn.chemservice.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Mich. Admin. Code Labor and Economic Opportunity, MIOSHA, General Industry and Construction Safety and Occupational Health Standards, Construction Safety and Health Standard, pt. 8 - HANDLING AND STORAGE OF MATERIALS | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]

- 18. 1926.250 - General requirements for storage. | Occupational Safety and Health Administration [osha.gov]

- 19. Mich. Admin. Code R. 408.40818 - General provisions; storage | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]

- 20. michigan.gov [michigan.gov]

A Prospective Analysis of Difluoromethyldimethylamine: A Theoretical Exploration of its Potential Biological Mechanisms and Investigational Roadmap

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Fluorinated Amine

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the pharmacological profiles of therapeutic agents. The subject of this technical guide, difluoromethyldimethylamine, represents a molecule of significant theoretical interest due to the convergence of two key structural features: the versatile difluoromethyl group and the ubiquitous dimethylamine functionality.

A comprehensive review of the current scientific literature reveals a notable absence of dedicated studies on the biological mechanism of action of difluoromethyldimethylamine (CAS 683-81-8).[1] This guide, therefore, deviates from a retrospective analysis and instead embarks on a prospective exploration. As your Senior Application Scientist, my objective is to provide a robust theoretical framework for understanding the potential biological activities of this compound. We will achieve this by dissecting its constituent parts, proposing hypothetical mechanisms of action grounded in established principles of medicinal chemistry, and outlining a comprehensive experimental workflow for its future investigation. This document is designed to serve as an in-depth technical resource for researchers poised to explore the frontiers of fluorinated amine pharmacology.

Part 1: Deconstructing the Molecular Architecture - A Tale of Two Moieties

The potential pharmacological profile of difluoromethyldimethylamine is best understood by examining the individual contributions of its core components: the difluoromethyl group and the dimethylamine group.

The Difluoromethyl Group: A Master of Bioisosteric Mimicry

The difluoromethyl (CF2H) group is a powerful tool in modern drug design, primarily utilized as a bioisostere .[2][3] Bioisosteres are functional groups that, due to similar steric and electronic properties, can replace other groups in a molecule without significantly altering its fundamental biological activity, while potentially enhancing its physicochemical and pharmacokinetic properties.[2][3][4]

The CF2H group is often employed as a metabolically stable mimic of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups.[5] This is attributed to its ability to act as a hydrogen bond donor, a critical interaction for many drug-receptor binding events.[5] Furthermore, the high electronegativity of the fluorine atoms can influence the acidity of the C-H bond, allowing it to participate in interactions not typically observed with non-fluorinated analogues.[6]

Key Physicochemical Alterations Induced by the Difluoromethyl Group:

| Property | Influence of CF2H Group | Rationale |

| Lipophilicity | Increased | The replacement of a polar -OH or -NH2 group with the more nonpolar CF2H group can enhance membrane permeability and oral bioavailability.[5][7] |

| Metabolic Stability | Generally Increased | The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s, which often target C-H bonds for oxidation.[6][8] |

| Acidity (pKa) | Modulated | The electron-withdrawing nature of fluorine atoms can lower the pKa of nearby functional groups, such as the dimethylamine moiety in our target molecule, potentially altering its ionization state at physiological pH and influencing receptor interactions.[6][9] |

| Conformation | Altered | The presence of fluorine can influence the preferred conformation of a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.[9] |

The Dimethylamine Moiety: A Key to Receptor Interaction and Solubility

The dimethylamine group is a common pharmacophore found in a vast array of FDA-approved drugs.[10] As a tertiary amine, it is typically basic and will be protonated at physiological pH. This positive charge is often crucial for forming ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes.

The presence of the dimethylamine group generally enhances the aqueous solubility of a molecule, a desirable property for drug formulation and distribution in the body. However, it can also be a site of metabolic N-dealkylation.[11]

Part 2: Hypothetical Mechanisms of Action - Unveiling the Potential

Given the structural features of difluoromethyldimethylamine, we can postulate several plausible mechanisms of action. These hypotheses are grounded in the principles of bioisosterism and known pharmacology of related compounds.

As a Bioisosteric Analogue and Competitive Inhibitor

One of the most compelling hypothetical roles for difluoromethyldimethylamine is as a bioisosteric analogue of an endogenous substrate for a critical enzyme. For instance, if an enzyme recognizes a substrate containing a hydroxylated dimethylamine moiety, difluoromethyldimethylamine could potentially bind to the active site as a competitive inhibitor.

Below is a conceptual diagram illustrating this hypothetical mechanism.

Caption: Proposed experimental workflow for investigating difluoromethyldimethylamine.

Conclusion

While difluoromethyldimethylamine remains a molecule without a documented biological role, its structure presents a compelling case for investigation. By leveraging the principles of bioisosterism and a systematic, multi-tiered experimental approach, the scientific community can effectively unlock its potential. This guide provides the theoretical foundation and a practical roadmap for such an endeavor, paving the way for the potential discovery of novel therapeutic agents.

References

- Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC. (n.d.). Vertex AI Search.

- DIFLUOROMETHYLDIMETHYLAMINE | 683-81-8. (n.d.). Chemicalbook.

- The Dark Side of Fluorine - PMC. (2019, June 20). NIH.

- Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. (2021, January 29). ACS Publications.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.). Vertex AI Search.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.

- Metabolism and Toxicity of Fluorine Compounds. (2025, August 6). ResearchGate.

- Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29). NIH.

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC. (2022, December 13). NIH.

- Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs.

- Bioisosteres of Common Functional Groups. (n.d.). Vertex AI Search.

- Difluoromethyldimethylamine | CAS 683-81-8 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Vertex AI Search.

- Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (n.d.). MDPI.

Sources

- 1. scbt.com [scbt.com]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides [mdpi.com]

- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Strategic Tool in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Harnessing the Unique Properties of the CF2H Moiety for Enhanced Drug Design

Introduction: Beyond Classical Bioisosteres

In the intricate chess game of drug discovery, the strategic modification of a lead compound is paramount to achieving the desired trifecta of potency, selectivity, and favorable pharmacokinetic properties. For decades, medicinal chemists have relied on the principle of bioisosterism—the substitution of one group with another that retains similar biological activity—to fine-tune molecular properties. While classic bioisosteres have proven invaluable, the evolving complexity of biological targets demands a more nuanced toolkit. Enter the difluoromethyl (CF2H) group, a fascinating and increasingly utilized moiety that transcends simple isosteric replacement, offering a unique constellation of physicochemical attributes that can profoundly impact a drug candidate's profile.[1][2][3] This guide provides an in-depth exploration of the CF2H group, from its fundamental properties to its strategic application in contemporary drug design, intended for researchers and professionals dedicated to the art and science of creating next-generation therapeutics.

Deconstructing the Difluoromethyl Group: A Duality of Character

The strategic value of the CF2H group lies in its distinctive electronic and steric properties, which are a direct consequence of the two highly electronegative fluorine atoms flanking a single hydrogen. This arrangement bestows upon the group a unique duality of character that can be strategically exploited.

The "Lipophilic Hydrogen Bond Donor"

Perhaps the most defining feature of the CF2H group is its capacity to act as a hydrogen bond donor.[2][4][5] The potent electron-withdrawing nature of the adjacent fluorine atoms polarizes the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding interactions with biological targets.[1][6] This property is particularly significant as it allows the CF2H group to serve as a metabolically stable bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups.[4][7][8] Studies have shown that the hydrogen bond acidity of the CF2H group is comparable to that of thiophenols and anilines, though weaker than that of a hydroxyl group.[4][5] This "lipophilic hydrogen bond donor" concept is a cornerstone of its application in medicinal chemistry.[1]

Modulating Lipophilicity: A Context-Dependent Effect

The impact of the CF2H group on a molecule's lipophilicity (logP) is more complex than a simple additive effect. While often considered a lipophilicity-enhancing group, the actual change in logP upon its introduction is highly dependent on the molecular context.[4][9] The interplay of factors such as the electronic nature of the surrounding molecular framework and the potential for intramolecular hydrogen bonding can lead to either an increase or, counterintuitively, a decrease in lipophilicity.[1][9] For instance, replacing a methyl group with a difluoromethyl group can result in a smaller increase in lipophilicity compared to a trifluoromethyl group, offering a finer level of control for optimizing a drug's solubility and permeability profile.[2]

Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and Common Bioisosteres

| Property | Difluoromethyl (-CF2H) | Hydroxyl (-OH) | Thiol (-SH) | Methyl (-CH3) | Trifluoromethyl (-CF3) |

| Hydrogen Bond Donor Ability | Weak to Moderate[4][5] | Strong | Weak | No | No |

| Hansch Hydrophobicity Parameter (π) | +0.2 to +0.4 (context-dependent)[4] | -1.16 | +0.47 | +0.56 | +0.88[10] |

| Metabolic Stability | High[4][11] | Low (prone to oxidation/conjugation) | Moderate (prone to oxidation) | Moderate (prone to oxidation) | Very High[10] |

| Steric Size (Van der Waals Radius) | Intermediate | Small | Medium | Small | Large |

The CF2H Group as a Versatile Bioisostere: A Strategic Playbook

The unique properties of the difluoromethyl group enable its use as a sophisticated bioisosteric replacement for several key functional groups, each offering distinct strategic advantages in drug design.

A Robust Alternative to Hydroxyl and Thiol Groups

The ability of the CF2H group to mimic the hydrogen bonding capabilities of hydroxyl and thiol groups, while offering significantly enhanced metabolic stability, is a primary driver of its use.[4][7][8] Hydroxyl and thiol moieties are often metabolic "hotspots," susceptible to rapid oxidation or conjugation, leading to poor pharmacokinetic profiles. By replacing these labile groups with a CF2H moiety, medicinal chemists can preserve crucial target interactions while blocking these metabolic pathways, thereby extending a drug's half-life and improving its overall exposure.[11]

Caption: Bioisosteric replacement of -OH/-SH with -CF2H.

Fine-Tuning Basicity and pKa

The strong electron-withdrawing nature of the difluoromethyl group can significantly influence the basicity (pKa) of neighboring functional groups, such as amines. This modulation can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. By lowering the pKa of a nearby amine, the CF2H group can reduce its ionization at physiological pH, potentially enhancing membrane permeability and oral bioavailability.

Conformational Control and Target Selectivity

The introduction of a CF2H group can impose conformational constraints on a molecule due to its steric bulk and the potential for intramolecular hydrogen bonding.[1] This can lock the molecule into a bioactive conformation, enhancing its binding affinity for the intended target. Furthermore, these subtle conformational changes can lead to improved selectivity by disfavoring binding to off-target proteins.

Impact on Drug Metabolism and Pharmacokinetics (DMPK)

The incorporation of a difluoromethyl group can have a profound and generally positive impact on a drug candidate's DMPK profile.

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF2H group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[10] This is a key advantage over metabolically labile groups like methyl or methoxy groups.

-

Modulation of Membrane Permeability: By judiciously altering a molecule's lipophilicity and hydrogen bonding potential, the CF2H group can be used to fine-tune its ability to cross biological membranes, a critical factor for oral bioavailability and distribution to the site of action.[8]

-

Reduced Risk of Reactive Metabolites: The metabolic stability of the CF2H group minimizes the formation of potentially toxic reactive metabolites, contributing to a better safety profile.[12]

Synthetic Strategies for Introducing the Difluoromethyl Group

The growing importance of the CF2H group in medicinal chemistry has spurred the development of a diverse array of synthetic methods for its installation. These can be broadly categorized into several key approaches.

Nucleophilic Difluoromethylation

This approach typically involves the use of a nucleophilic difluoromethylating agent, such as difluoromethyltrimethylsilane (TMSCF2H), in the presence of a suitable activator. These reagents can react with a variety of electrophiles, including aldehydes, ketones, and imines.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation reagents, such as S-(difluoromethyl)diarylsulfonium salts, are employed to introduce the CF2H group onto nucleophilic substrates like enolates, enamines, and electron-rich aromatic rings.

Radical Difluoromethylation

Radical-based methods have emerged as powerful tools for the late-stage functionalization of complex molecules. Reagents like zinc difluoromethanesulfinate (Zn(SO2CF2H)2), often used in Minisci-type reactions, allow for the direct C-H difluoromethylation of heteroaromatic compounds.[13]

From Difluorocarbene

Difluorocarbene (:CF2), generated from precursors like sodium chlorodifluoroacetate, is a versatile intermediate for the synthesis of difluoromethyl ethers and thioethers from phenols and thiols, respectively.[14]

Experimental Protocol: Difluoromethylation of a Phenol using Sodium Chlorodifluoroacetate

-

Reagents and Setup: To a stirred solution of the phenol (1.0 equiv) and sodium chlorodifluoroacetate (2.0-3.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) in a sealed reaction vessel, add a base such as potassium carbonate (2.0-3.0 equiv).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS. The reaction typically proceeds via the in-situ generation of difluorocarbene.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.

Caption: Workflow for the synthesis of aryl difluoromethyl ethers.

Case Studies: The Difluoromethyl Group in Action

The strategic incorporation of the difluoromethyl group has contributed to the success of several marketed drugs and clinical candidates across various therapeutic areas.

-

Loratadine: This well-known antihistamine features a pyridine ring that has been a target for late-stage difluoromethylation in research settings, demonstrating the feasibility of modifying existing drug scaffolds to explore new chemical space and potentially improve properties.[13]

-

Quorum Sensing Inhibitors: Research into bacterial communication has shown that replacing a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group can lead to potent quorum sensing inhibitors, highlighting the CF2H group's role in mimicking the electronics of other functional groups while improving drug-like properties.[15]

-

Kinase Inhibitors: In the development of various kinase inhibitors, the CF2H group has been employed to replace metabolically labile methoxy groups, leading to improved pharmacokinetic profiles and enhanced in vivo efficacy.

Conclusion and Future Outlook

The difluoromethyl group has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its profound impact on metabolic stability, lipophilicity, and pKa, provides a powerful strategy for optimizing the properties of drug candidates.[1][11] As our understanding of the subtle interplay between the CF2H group and molecular properties continues to grow, and as new and more efficient synthetic methodologies emerge, we can expect to see the even wider application of this "magic" moiety in the design of safer and more effective medicines of the future. The continued exploration of its role in modulating protein-ligand interactions and ADME properties will undoubtedly unlock new opportunities for innovation in drug discovery.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797–804. [Link]

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]

-

Zafrani, Y., Sod-Moriah, G., Yeffet, D., & Saphier, S. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry, 62(11), 5628–5637. [Link]

-

Dalvit, C., Vulpetti, A., & Veronesi, M. (2019). CF2H, a Hydrogen Bond Donor. Angewandte Chemie International Edition, 58(33), 11333-11337. [Link]

-

Zafrani, Y., Sod-Moriah, G., Yeffet, D., & Saphier, S. (2019). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. ResearchGate. [Link]

-

Saphier, S., & Zafrani, Y. (2022). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 14(19), 1365-1372. [Link]

-

Carreño, N., & Araya-Maturana, R. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(9), 2009. [Link]

-

Wu, S., Song, H., & Hu, M. (2022). Synthesis of Difluoromethylated Compounds. Synthesis, 54(18), 3935-3958. [Link]

-

University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

Lefebvre, Q., & Gouverneur, V. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters, 21(20), 8444–8448. [Link]

-

Chen, T. C., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 11(11), 1323-1328. [Link]

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8876. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6813. [Link]

-

Koyiparambath, V. P., Rangarajan, T. M., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

-

Slieker, T., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(44), 29555–29562. [Link]

-

Sap, J., et al. (2021). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal, 27(52), 13116-13124. [Link]

-

Meanwell, N. A. (2018). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]

-

Meanwell, N. A. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-995. [Link]

-

ResearchGate. (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. ResearchGate. [Link]

-

Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4165. [Link]

-

ResearchGate. (n.d.). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Difluoromethyldimethylamine as a Bioisostere in Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of lead optimization. Among these, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable functional group, acting as a "lipophilic hydrogen bond donor." This guide provides an in-depth technical analysis of difluoromethyldimethylamine [C₃H₇F₂N, CAS: 683-81-8], a reagent and structural motif that serves as a powerful bioisostere for the common dimethylamino group. We will dissect the fundamental physicochemical properties imparted by the CF₂H group, explore synthetic strategies for its incorporation, and present a logical framework for its application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile bioisostere to overcome challenges in metabolic stability, target binding, and pharmacokinetic profiles.

Introduction to Bioisosterism in Drug Discovery

The Concept of Bioisosterism: A Primer

Bioisosterism is a foundational strategy in rational drug design, involving the substitution of an atom or group of atoms in a lead compound with another that possesses similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics.[1][2] The purpose of this exchange is not merely to mimic the original structure, but to strategically enhance desired properties such as potency, selectivity, and metabolic stability, or to mitigate toxicity.[1] The concept, first introduced by Langmuir and later expanded by Friedman to the biological realm, has evolved from classical isosteres (atoms or groups with the same number of valence electrons) to non-classical bioisosteres, which do not share the same number of atoms but exhibit similar steric, electronic, and physicochemical profiles.[3][4]

The Rise of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a prevalent and highly successful strategy.[5][6] The unique properties of fluorine—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[7] Strategically replacing a hydrogen atom with fluorine can block metabolic hotspots, while adding a trifluoromethyl group can deactivate an aromatic ring, both of which are established methods for reducing metabolism and increasing a drug's half-life.[7]

The Emergence of the Difluoromethyl (CF₂H) Group as a Unique Bioisostere

Within the arsenal of fluorinated moieties, the difluoromethyl (CF₂H) group has garnered significant attention as a distinctive and modern bioisostere.[8][9] It uniquely combines a balanced polarity-lipophilicity profile with the ability to function as a polarized C-H hydrogen-bond donor.[8][10] This allows the CF₂H group to serve as a versatile bioisostere for hydroxyl (OH), thiol (SH), and even methyl (CH₃) groups, offering the potential to maintain or introduce key hydrogen bonding interactions while enhancing metabolic stability and modulating other crucial properties.[5][10]

Physicochemical Profile of the Difluoromethyl Group

The decision to incorporate a CF₂H group is driven by its profound and predictable effects on a molecule's properties. Understanding these effects is critical for its successful application.

The "Lipophilic Hydrogen Bond Donor" Paradigm

The most compelling feature of the CF₂H group is its capacity to act as a hydrogen bond (HB) donor.[10] The high electronegativity of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to engage in hydrogen bonding. Studies have quantified its HB acidity, finding it to be on a scale similar to thiophenol and aniline groups, though weaker than a typical hydroxyl group.[11] This characteristic allows it to replace traditional HB donors like OH or NH₂, often leading to improved metabolic stability and membrane permeability.[10][12]

Impact on Lipophilicity (LogP) and Polarity

Lipophilicity is a critical parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The CF₂H group is generally considered a lipophilicity-enhancing moiety. However, its impact is highly context-dependent.[10][13] When replacing a hydroxyl group, the CF₂H group acts as a more lipophilic bioisostere.[8] In contrast, when substituting for a methyl group, the change in lipophilicity can be minimal or even result in a slight decrease.[8][13]

| Bioisosteric Replacement | Typical Change in Lipophilicity (ΔlogP) | Key Considerations |

| -OH → -CF₂H | Increase (More Lipophilic) | Significantly improves metabolic stability by removing an oxidation-prone group.[8] |

| -SH → -CF₂H | Similar or Slightly Less Lipophilic | Can maintain HB donor capability with improved stability.[8][13] |

| -CH₃ → -CF₂H | Variable (-0.1 to +0.4) | Introduces a new hydrogen bond donor capability.[11] |

| -N(CH₃)₂ → -N(CH₃)(CF₂H) | Increase | Reduces the basicity of the nitrogen atom. |

Modulation of Acidity/Basicity and pKa

The strong electron-withdrawing nature of the CF₂H group significantly influences the acidity and basicity of neighboring functional groups. When placed on a molecule, it can lower the pKa of a nearby basic center, such as an amine. This modulation can be a powerful tool to fine-tune a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, replacing a methyl group with a difluoromethyl group on a dimethylamine moiety reduces the nitrogen's basicity, which can prevent unwanted off-target interactions at cationic channels or improve oral absorption.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[7] This inherent strength makes the CF₂H group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[9] This is a primary driver for its use as a bioisostere for metabolically labile groups like methyl or hydroxyl groups, effectively blocking common sites of metabolism and extending the half-life of a drug candidate.[7]

Conformational Influence and Intramolecular Interactions

The CF₂H group can exert significant conformational control through the formation of intramolecular hydrogen bonds (IMHB), where the polarized C-H bond interacts with a nearby acceptor atom (e.g., oxygen or nitrogen) in the same molecule.[10] Such IMHBs can lock the molecule into a more rigid, bioactive conformation, which can lead to a substantial increase in binding affinity for its target by reducing the entropic penalty of binding.[10]

The N,N-Dimethyl-N-(difluoromethyl)amine Moiety: A Bioisostere for the Dimethylamino Group

The dimethylamino group is a common functionality in many drug molecules. However, it can be associated with high basicity, potential hERG liability, and metabolic N-demethylation. Replacing one of the methyl groups with a difluoromethyl group to form difluoromethyldimethylamine presents a compelling optimization strategy.

Rationale for Bioisosteric Replacement

The primary motivations for replacing a dimethylamino group with a difluoromethyldimethylamine moiety are:

-

pKa Reduction: To lower the basicity of the nitrogen, reducing off-target ion channel activity and potentially improving cell permeability.

-

Blocking N-dealkylation: The CF₂H group is resistant to oxidative metabolism, preventing the formation of the secondary amine metabolite.

-

Modulating Lipophilicity: To fine-tune the overall lipophilicity of the molecule to optimize its ADME profile.

-

Introducing Novel Interactions: The CF₂H group can introduce a weak hydrogen bond donor capability that may form productive interactions within the target's binding pocket.

Comparative Analysis: Physicochemical Properties

| Property | Dimethylamine Moiety (-N(CH₃)₂) | Difluoromethyldimethylamine Moiety (-N(CH₃)(CF₂H)) | Impact of Replacement |

| Basicity (pKa) | High | Significantly Lower | Favorable for reducing off-target effects and tuning permeability. |

| Metabolic Stability | Prone to N-demethylation | Highly stable | Increases in vivo half-life. |

| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor (N) and weak H-bond donor (CF₂H) | Potential for new, favorable interactions with the target. |

| Lipophilicity (LogP) | Moderate | Higher | Can improve membrane permeability, but requires careful balancing. |

| Molecular Weight | 44.07 g/mol | 95.09 g/mol | Increase of ~51 Da. |

Spectroscopic Characterization

While extensive experimental data for the isolated difluoromethyldimethylamine is limited, its spectroscopic features can be predicted based on fundamental principles.[14]

-

¹H NMR: A characteristic triplet for the proton of the -CF₂H group due to coupling with the two fluorine atoms (²JHF). The N-methyl protons would appear as a singlet.

-

¹⁹F NMR: A doublet for the two equivalent fluorine atoms due to coupling with the single proton (²JHF).

-

¹³C NMR: The carbon of the -CF₂H group would appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 95. Fragmentation would likely involve the loss of fluorine or the methyl group.[14]

Synthetic Strategies and Protocols

The practical application of difluoromethyldimethylamine as a bioisostere relies on robust and accessible synthetic methodologies.

Synthesis of the Core Reagent: Difluoromethyldimethylamine

The reagent itself can be synthesized via fluorination of a dichlorinated precursor.

Protocol: Preparation of 1,1-difluoromethyl-N,N-dimethylamine [15]

-

Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge 10g (64 mmol) of 1,1-dichloromethyl-N,N-dimethylamine into a high-pressure vessel suitable for handling hydrogen fluoride (HF).